molecular formula C18H19N3O2S2 B2373020 2-({10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide CAS No. 690643-66-4

2-({10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2373020
CAS No.: 690643-66-4
M. Wt: 373.49
InChI Key: QDKFJXCFDMTZSO-UHFFFAOYSA-N
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Description

2-({10-ethyl-7-thia-9,11-diazatricyclo[6400^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that belongs to the class of cyclopenta[4,5]thieno[2,3-d]pyrimidines

Scientific Research Applications

2-({10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({10-ethyl-7-thia-9,11-diazatricyclo[6400^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide can be achieved through a multi-step processThe reaction conditions typically involve the use of microwave-assisted synthesis to enhance reaction rates and yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-({10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thioacetamide group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Mechanism of Action

The mechanism of action of 2-({10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. For instance, as a PDE10A inhibitor, it binds to the active site of the enzyme, preventing the breakdown of cyclic nucleotides and thereby modulating intracellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide is unique due to its specific substitution pattern and the presence of the furan-2-ylmethyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S2/c1-2-14-20-17(16-12-6-3-7-13(12)25-18(16)21-14)24-10-15(22)19-9-11-5-4-8-23-11/h4-5,8H,2-3,6-7,9-10H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKFJXCFDMTZSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C3=C(S2)CCC3)C(=N1)SCC(=O)NCC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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